Manganese oxide (Mn3O4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

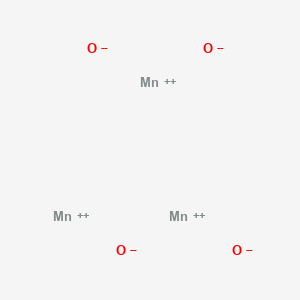

Manganese oxide (Mn3O4) is a chemical compound composed of manganese and oxygen, where manganese exists in two oxidation states: +2 and +3It appears as a brownish-black powder and has a spinel crystal structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese oxide (Mn3O4) can be synthesized through various methods:

Thermal Decomposition: Heating manganese oxides such as manganese dioxide (MnO2) in air above 1000°C results in the formation of Mn3O4.

Reduction Methods: Mn3O4 can be produced by reducing higher manganese oxides like MnO2 using reducing agents such as methane at temperatures between 250°C and 500°C.

Green Synthesis: Recent studies have explored the green synthesis of Mn3O4 nanoparticles using plant extracts, which act as reducing and stabilizing agents.

Industrial Production Methods: Industrial production of Mn3O4 often involves the following steps:

Precipitation: Adding a diluted ammonia solution to manganese sulfate solution to precipitate manganese hydroxide (Mn(OH)2).

Calcination: The precipitated Mn(OH)2 is then calcined at high temperatures to form Mn3O4.

Chemical Reactions Analysis

Manganese oxide (Mn3O4) undergoes various chemical reactions, including:

Oxidation: Mn3O4 can act as a catalyst for the oxidation of methane and carbon monoxide.

Reduction: It can be reduced to lower oxidation states using reducing agents.

Decomposition: Mn3O4 catalyzes the decomposition of nitrogen monoxide (NO) and the catalytic combustion of organic compounds.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Oxygen or air for oxidation reactions.

Reducing Agents: Methane or hydrogen for reduction reactions.

Catalytic Conditions: Elevated temperatures and specific catalysts for decomposition and combustion reactions.

Major products formed from these reactions include carbon dioxide (CO2), water (H2O), and various organic compounds depending on the specific reaction.

Scientific Research Applications

Manganese oxide (Mn3O4) has a wide range of scientific research applications:

Energy Storage: Mn3O4 is used in the production of lithium manganese oxide, which is a component of lithium-ion batteries.

Environmental Applications: It is employed in the degradation of dyes and pollutants in water treatment processes.

Biomedical Applications:

Mechanism of Action

The mechanism by which manganese oxide (Mn3O4) exerts its effects involves its catalytic properties. Mn3O4 nanoparticles can catalyze the oxidation of organic compounds by acting as electron acceptors. This process is often triggered by organic acids or aldehydes and occurs at weakly acidic or neutral pH . The catalytic activity of Mn3O4 is also influenced by its ability to generate reactive oxygen species, which play a role in various chemical and biological processes.

Comparison with Similar Compounds

Manganese oxide (Mn3O4) can be compared with other manganese oxides, such as:

Manganese (II) oxide (MnO): MnO is a simple oxide where manganese is in the +2 oxidation state.

Manganese dioxide (MnO2): MnO2 is a higher oxide with manganese in the +4 oxidation state.

Manganese (III) oxide (Mn2O3): Mn2O3 has manganese in the +3 oxidation state and is used in similar applications as Mn3O4 but has different structural and catalytic properties.

The uniqueness of Mn3O4 lies in its mixed oxidation states, which provide it with versatile catalytic properties and make it suitable for a wide range of applications.

Properties

IUPAC Name |

manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.4O/q3*+2;4*-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMATYUUPJFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mn3O4-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.812 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)

![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)